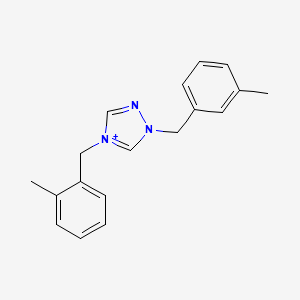
4-(2-methylbenzyl)-1-(3-methylbenzyl)-1H-1,2,4-triazol-4-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-methylbenzyl)-1-(3-methylbenzyl)-1H-1,2,4-triazol-4-ium is a synthetic organic compound belonging to the class of triazolium salts. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and catalysis. The structure of this compound features a triazolium core substituted with two methylbenzyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylbenzyl)-1-(3-methylbenzyl)-1H-1,2,4-triazol-4-ium typically involves the alkylation of a triazole precursor with appropriate benzyl halides. The reaction is usually carried out in the presence of a base, such as potassium carbonate, under reflux conditions. The general reaction scheme is as follows:
Starting Materials: 1H-1,2,4-triazole, 2-methylbenzyl chloride, 3-methylbenzyl chloride.
Reaction Conditions: Reflux in an aprotic solvent (e.g., acetonitrile) with potassium carbonate as the base.
Procedure: The triazole is dissolved in the solvent, and the benzyl chlorides are added dropwise. The mixture is heated under reflux for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method offers advantages such as improved reaction control, higher yields, and reduced reaction times. The use of flow microreactors allows for precise control over reaction parameters, leading to a more efficient and sustainable production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-methylbenzyl)-1-(3-methylbenzyl)-1H-1,2,4-triazol-4-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted triazolium salts.
Scientific Research Applications
4-(2-methylbenzyl)-1-(3-methylbenzyl)-1H-1,2,4-triazol-4-ium has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials, such as ionic liquids and polymers.
Mechanism of Action
The mechanism of action of 4-(2-methylbenzyl)-1-(3-methylbenzyl)-1H-1,2,4-triazol-4-ium involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-methylbenzyl)-1-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium
- 4-(3-methylbenzyl)-1-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium
- 4-(2-methylbenzyl)-1-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium
Uniqueness
4-(2-methylbenzyl)-1-(3-methylbenzyl)-1H-1,2,4-triazol-4-ium is unique due to its specific substitution pattern on the triazolium core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be leveraged in specific research and industrial contexts.
Properties
Molecular Formula |
C18H20N3+ |
|---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
4-[(2-methylphenyl)methyl]-1-[(3-methylphenyl)methyl]-1,2,4-triazol-4-ium |
InChI |
InChI=1S/C18H20N3/c1-15-6-5-8-17(10-15)11-21-14-20(13-19-21)12-18-9-4-3-7-16(18)2/h3-10,13-14H,11-12H2,1-2H3/q+1 |
InChI Key |
PZJILJFQHQZYNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=[N+](C=N2)CC3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















